Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate
Overview
Description
Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate, also known as Methyl 1-thio-beta-D-glucopyranoside, is a chemical compound that has been extensively studied for its potential scientific research applications. This compound is a derivative of glucose and is synthesized through a multi-step process that involves the acetylation and thioacetylation of glucose.
Mechanism Of Action
The mechanism of action of Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate is not fully understood, but it is believed to be involved in the formation of glycosidic bonds between carbohydrates and other molecules. This compound has been shown to be a potent inhibitor of glycosidases, which are enzymes that break down glycosidic bonds.
Biochemical And Physiological Effects
Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells, and it has also been shown to have anti-inflammatory properties. In addition, this compound has been shown to have immunomodulatory effects, and it has been used in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate is its versatility in the synthesis of complex carbohydrates and glycosides. This compound is also relatively easy to synthesize, and it is readily available from commercial sources. However, one of the limitations of this compound is its toxicity, and it must be handled with care in the laboratory.
Future Directions
There are several future directions for the study of Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound, and how it can be used to develop new treatments for cancer, autoimmune diseases, and other conditions. Finally, the study of the toxicity and safety of this compound is also an important future direction for research.
Scientific Research Applications
Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate has been extensively studied for its potential scientific research applications. One of the main applications of this compound is in the field of carbohydrate chemistry. This compound is used as a building block for the synthesis of more complex carbohydrates and glycosides. It has also been used in the synthesis of glycolipids and glycoproteins.
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAWIPPOHLEARU-GCQYFTOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC)C(=O)OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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